3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE
Overview
Description
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes an indole moiety, a benzyloxy group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, including the formation of the indole ring, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: This step may involve the use of benzyl chloride and a base to introduce the benzyloxy group onto the indole ring.
Construction of the Cyclohexenone Ring: This can be done through a series of aldol condensation reactions followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the benzyloxy group can enhance its binding affinity. The cyclohexenone ring may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Cyclohexenone Derivatives: Compounds like curcumin, which contain the cyclohexenone ring.
Uniqueness
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is unique due to its combination of an indole moiety, a benzyloxy group, and a cyclohexenone ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2E)-2-(1-hydroxypropylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O3/c1-3-31(36)33-30(18-25(19-32(33)37)24-12-8-5-9-13-24)34-17-16-27-22(2)35-29-15-14-26(20-28(27)29)38-21-23-10-6-4-7-11-23/h4-15,20,25,35-36H,3,16-19,21H2,1-2H3/b33-31+,34-30? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPZKSIZQMFTBX-MPVOOFIDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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